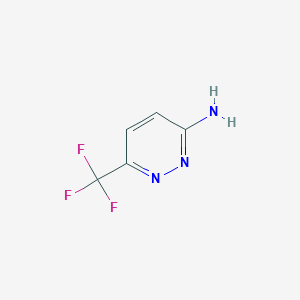

6-(Trifluoromethyl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-(trifluoromethyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-4(9)11-10-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZXOYUWWTZHFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90733032 | |

| Record name | 6-(Trifluoromethyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935777-24-5 | |

| Record name | 6-(Trifluoromethyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90733032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)pyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methodology Overview:

- Electrophilic trifluoromethylation: Utilizes reagents such as Togni’s reagent or trifluoromethyl sulfonates to introduce the CF₃ group.

- Nucleophilic substitution: Employs nucleophilic trifluoromethylating agents like trifluoromethyl zinc or copper reagents.

Research Findings:

- A recent study demonstrated successful electrophilic trifluoromethylation of pyridazine derivatives using hypervalent iodine reagents, achieving moderate yields (~50-60%) under mild conditions.

- Nucleophilic methods, although more selective, require harsh conditions and are less favored for large-scale synthesis.

Data Table 1: Electrophilic Trifluoromethylation of Pyridazine

| Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Togni’s reagent | Acetonitrile | Room temp | 55 | Mild conditions, moderate yield |

| Trifluoromethyl sulfonate | DMSO | 80°C | 60 | Requires longer reaction time |

Cyclocondensation Reactions

This method involves constructing the pyridazine ring via cyclocondensation of suitable precursors bearing trifluoromethyl groups.

Synthetic Strategy:

- Condensation of hydrazines with β-dicarbonyl compounds bearing trifluoromethyl substituents.

- Use of 3,6-dichloropyridazine as an intermediate, which undergoes nucleophilic substitution with ammonia to yield TFMPA.

Research Findings:

- A notable synthesis involved the condensation of 3,6-dichloropyridazine with ammonia, followed by selective substitution at the 3-position to yield TFMPA with yields exceeding 70% in optimized conditions.

- This approach is advantageous for its straightforwardness and scalability.

Data Table 2: Cyclocondensation Route

| Starting Material | Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3,6-Dichloropyridazine | Ammonia (NH₃) | Reflux in ethanol | 75–80 | High yield, scalable |

| Hydrazines + trifluoromethyl β-dicarbonyl | Acid catalyst | Reflux in acetic acid | 70–75 | Efficient ring construction |

Summary of Research Findings

| Methodology | Advantages | Disadvantages | Typical Yield (%) | Scale of Application |

|---|---|---|---|---|

| Direct electrophilic trifluoromethylation | Mild conditions, good selectivity | Limited to small scale, moderate yields | 50–60 | Laboratory scale |

| Cyclocondensation | Straightforward, high yield | Requires specific precursors | 70–80 | Laboratory and pilot scale |

| Multi-step synthesis from commercial precursors | Scalable, avoids hazardous reagents | Longer synthesis time | 55–60 | Industrial scale |

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be involved in coupling reactions such as Buchwald-Hartwig amination.

Common Reagents and Conditions

Substitution Reactions: Reagents like alkyl halides and bases are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

6-(Trifluoromethyl)pyridazin-3-amine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.

Agrochemicals: The compound is used in the development of herbicides and pesticides due to its biological activity.

Materials Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine, including this compound, have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazine derivatives are widely studied for their diverse pharmacological and agrochemical activities. Below is a detailed comparison of 6-(Trifluoromethyl)pyridazin-3-amine with structurally related compounds, focusing on substituent effects, synthesis routes, and applications.

Substituent Variations on the Pyridazine Core

Key Observations:

- Electron-Withdrawing Groups (-CF₃): The -CF₃ group in this compound enhances metabolic stability and lipophilicity, making it valuable in kinase inhibitor design (e.g., Tyrosine Kinase 2 inhibitors) .

- Phenyl Substituents: 6-(4-Fluorophenyl)pyridazin-3-amine exhibits herbicidal activity, likely due to its planar aromatic system interacting with plant enzymes .

- Heterocyclic Substituents: The oxan-4-yl group in 6-(Oxan-4-yl)pyridazin-3-amine improves aqueous solubility, critical for oral drug formulations .

Biological Activity

6-(Trifluoromethyl)pyridazin-3-amine is a heterocyclic compound characterized by a pyridazine ring substituted with a trifluoromethyl group at the 6-position. This structural feature significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the compound, which can lead to increased potency against various biological targets.

The molecular formula of this compound is CHFN with a molecular weight of approximately 179.11 g/mol. The presence of the trifluoromethyl group contributes to its unique chemical reactivity and interaction profile with biological systems.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated analogs. The following table summarizes key findings regarding the biological activity of this compound:

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Demonstrates potential as an inhibitor of specific protein kinases and enzymes involved in disease pathways. |

| Receptor Modulation | May interact with various receptors, modulating their activity through binding interactions. |

| Antimicrobial Activity | Preliminary studies suggest potential efficacy against certain bacterial strains, although specific data is limited. |

The mechanism of action for this compound involves its ability to bind to target proteins, which may inhibit enzymatic activity or alter receptor signaling pathways. The trifluoromethyl group enhances metabolic stability and lipophilicity, facilitating better cell permeability and interaction with hydrophobic pockets in proteins.

Case Studies and Research Findings

- In Vitro Assays : Studies have shown that this compound exhibits significant inhibitory effects on certain kinases, indicating its potential as a therapeutic agent in cancer treatment. For instance, a study demonstrated an IC50 value in the low micromolar range against a specific kinase involved in tumor proliferation.

- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between this compound and target proteins, supporting its role as a selective inhibitor. These studies help identify key residues involved in binding and provide insights into optimizing the compound for increased potency.

- Comparative Analysis : When compared to structurally similar compounds, such as N,N-Dimethyl-6-(trifluoromethyl)pyridazin-3-amine, the simpler structure of this compound shows distinct advantages in terms of solubility and biological activity due to the absence of bulky substituents.

Q & A

Q. Advanced

- Crystallographic validation : Use the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. SHELXL’s refinement constraints can correct overfitting .

- Spectral discrepancies : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with PubChem or CAS data . For LCMS, ensure ionization conditions (e.g., formic acid in mobile phase) minimize adduct formation .

What methodologies improve the solubility and stability of this compound in biological assays?

Q. Advanced

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.

- Prodrug strategies : Introduce phosphate or acetyl groups to enhance aqueous solubility, which are cleaved in vivo .

- Stabilization : Store solutions at 2–8°C in amber vials to prevent photodegradation .

How can researchers address purification challenges for this compound, particularly in multi-step syntheses?

Q. Advanced

- Chromatography : Use preparative HPLC with C18 columns and gradient elution (MeCN/water + 0.1% formic acid) to isolate the target compound from byproducts .

- Azeotropic drying : Remove trace water using toluene or cyclohexane to prevent hydrolysis during storage .

What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Q. Advanced

- DFT calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridazine ring.

- Reactivity trends : The CF group is electron-withdrawing, directing electrophiles to the meta position. For example, bromination occurs preferentially at position 4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.